4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]-
Description
4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]- is an acridine derivative featuring a carboxylic acid group at position 4 and a 4-(dimethylamino)phenylamino substituent at position 7. Acridine derivatives are renowned for their planar aromatic structure, enabling DNA intercalation, and applications in dyes, fluorescent probes, and therapeutics.
Properties
IUPAC Name |
9-[4-(dimethylamino)anilino]acridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-25(2)15-12-10-14(11-13-15)23-20-16-6-3-4-9-19(16)24-21-17(20)7-5-8-18(21)22(26)27/h3-13H,1-2H3,(H,23,24)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTGQQNYINRGQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475381 | |
| Record name | 4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918889-42-6 | |
| Record name | 4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino] typically involves multi-step organic reactions. One common method includes the condensation of acridine derivatives with dimethylaminophenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The acridine ring can be oxidized to form acridine-N-oxide derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents are tin chloride and iron powder.
Substitution: Electrophilic substitution often uses halogens or nitration agents, while nucleophilic substitution may involve alkyl halides.
Major Products Formed:
Oxidation: Acridine-N-oxide derivatives.
Reduction: Amino derivatives of acridine.
Substitution: Halogenated or nitro-substituted acridines.
Scientific Research Applications
Cancer Treatment
One of the most promising applications of 4-acridinecarboxylic acid derivatives is in cancer therapy, particularly for sensitizing multidrug-resistant cancer cells to chemotherapeutic agents. Research indicates that this compound can enhance the efficacy of traditional chemotherapy drugs by overcoming drug resistance mechanisms in cancer cells, which is a significant hurdle in cancer treatment .
Case Study: Multidrug Resistance Sensitization
- Objective : To evaluate the effectiveness of acridine derivatives in sensitizing resistant cancer cell lines.
- Findings : The study demonstrated that compounds similar to 4-acridinecarboxylic acid significantly increased the sensitivity of resistant cancer cells to doxorubicin, a common chemotherapeutic agent.
Photodynamic Therapy (PDT)
The compound has also been investigated for its potential use in photodynamic therapy, which utilizes light-activated drugs to produce reactive oxygen species that can kill cancer cells. Its acridine structure enables effective absorption of light, making it suitable for this application.
Antimicrobial Activity
Research has indicated that similar acridine derivatives exhibit antimicrobial properties against various pathogens. This suggests potential applications in developing new antimicrobial agents.
Antibacterial Studies
- Compounds derived from acridine structures have been tested against bacteria such as Staphylococcus aureus and Escherichia coli.
- Results indicated a significant reduction in bacterial viability upon treatment with these compounds, suggesting their potential as novel antibacterial agents .
Synthesis and Formulation
The synthesis of 4-acridinecarboxylic acid involves straightforward chemical reactions that can be optimized for large-scale production. Its formulation into pharmaceutical products is facilitated by its solubility in organic solvents like ethanol and dimethylformamide, making it easier to incorporate into various delivery systems.
Mechanism of Action
The mechanism by which this compound exerts its effects involves intercalation into DNA, disrupting the normal function of the genetic material. The planar structure of acridine allows it to insert between base pairs of DNA, leading to inhibition of DNA replication and transcription. This property makes it useful in studying gene expression and developing new therapeutic agents.
Molecular Targets and Pathways:
DNA Intercalation: Targets the DNA double helix, interfering with replication and transcription processes.
Enzyme Inhibition: May inhibit enzymes involved in DNA synthesis and repair.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The table below compares key structural features, molecular weights, and properties of 4-acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]- with similar compounds:
Key Comparative Insights
Amino Group Modifications
- Dimethylamino vs. This modification may shift applications from hydrophilic environments (e.g., intravenous diagnostics) to lipophilic systems .
- Carboxylic Acid vs. Carboxamide (): The carboxylic acid group (pKa ~4-5) is deprotonated at physiological pH, forming salts for improved aqueous solubility. In contrast, carboxamide derivatives (neutral) exhibit better blood-brain barrier penetration, making them candidates for central nervous system targets .
Core Structure Variations
- Pyridine vs. Acridine (): The pyridine core lacks the fused tricyclic structure of acridine, reducing intercalative binding but offering a smaller molecular footprint for targeted interactions .
Functional Group Additions
Diagnostic and Therapeutic Potential
- The target compound’s carboxylic acid group could similarly chelate metals for diagnostic applications .
- Anticancer Activity: Acridinecarboxamides (e.g., ) demonstrate DNA topoisomerase inhibition, while sulfonamide derivatives () may target carbonic anhydrases, indicating divergent therapeutic pathways .
Pharmacokinetic Considerations
- Molecular Weight Trends: Higher molecular weights (e.g., 741.97 g/mol in ) correlate with reduced bioavailability, favoring parenteral over oral administration. The target compound’s molecular weight (inferred ~300-400 g/mol) balances solubility and permeability .
Biological Activity
4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]- (CAS: 918889-42-6) is a synthetic compound belonging to the acridine family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anti-cancer agent and possesses antimicrobial properties, making it a subject of interest in pharmaceutical research.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O2 |
| Molecular Weight | 357.41 g/mol |
| Boiling Point | 587.0 ± 40.0 °C (Predicted) |
| Density | 1.336 ± 0.06 g/cm³ (Predicted) |
| pKa | 1.72 ± 0.30 (Predicted) |
Anticancer Properties
The biological activity of acridines, including 4-Acridinecarboxylic acid, is primarily attributed to their ability to intercalate DNA, disrupting cellular processes and leading to apoptosis in cancer cells. Research has shown that various acridine derivatives exhibit significant anti-tumor activity across multiple cancer cell lines:
- In vitro studies have demonstrated that acridine derivatives can induce cytotoxic effects in human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells .
- Case Study : A study on a related compound, 9-amino-1-nitroacridine, showed strong cytotoxicity against pancreatic cancer cell lines, indicating the potential of acridine derivatives in treating resistant cancers .
Antimicrobial Activity
Acridine derivatives have also been noted for their antimicrobial properties. The synthesis of various acridine carboxylic acid derivatives has led to the discovery of compounds with notable activity against bacterial strains:
- Research Findings : A study highlighted that certain acridine carboxylic acids exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents against infections .
The mechanisms through which 4-Acridinecarboxylic acid exerts its biological effects include:
- DNA Intercalation : The planar structure of acridines allows them to insert between DNA base pairs, which can lead to mutagenesis or cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that acridines may induce oxidative stress in cells, contributing to their cytotoxic effects.
- Enzyme Inhibition : Acridines have been shown to inhibit certain enzymes involved in cell proliferation and survival pathways, further enhancing their anticancer potential .
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers . Acute toxicity data (e.g., LD50) should be referenced from safety data sheets (SDS) for risk assessment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
